(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
CAS No.: 955678-31-6
Cat. No.: VC7052875
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42
* For research use only. Not for human or veterinary use.
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone - 955678-31-6](/images/structure/VC7052875.png)
Specification
CAS No. | 955678-31-6 |
---|---|
Molecular Formula | C17H18N4O2S |
Molecular Weight | 342.42 |
IUPAC Name | [4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Standard InChI | InChI=1S/C17H18N4O2S/c1-11-4-3-5-14-15(11)18-17(24-14)21-8-6-20(7-9-21)16(22)13-10-12(2)23-19-13/h3-5,10H,6-9H2,1-2H3 |
Standard InChI Key | VKOGFZKGPYIIDL-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NOC(=C4)C |
Introduction
Chemical Identification and Structural Features
Molecular Identity
The compound’s IUPAC name, [4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone, reflects its dual heterocyclic architecture. Key identifiers include:
-
SMILES: CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NOC(=C4)C
-
InChIKey: BZPXNDDZRDJHJM-UHFFFAOYSA-N
The benzo[d]thiazole moiety (4-methyl substitution) and isoxazole ring (5-methyl substitution) are connected via a piperazine-carboxamide bridge, creating a planar yet sterically hindered structure.
Spectral and Physicochemical Properties
While experimental data on solubility and melting point remain unreported , computational descriptors suggest moderate hydrophobicity due to the methyl groups and aromatic systems. The presence of a carboxamide linker (C=O) and tertiary amines in the piperazine ring implies potential hydrogen-bonding interactions, critical for target binding .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely follows a modular approach:
-
Benzo[d]thiazole Synthesis: 4-Methylbenzo[d]thiazole (CAS 3048-48-4) serves as a precursor. Its 2-amino derivative can be acylated or coupled to introduce the piperazine moiety.
-
Isoxazole Preparation: 5-Methylisoxazole-3-carboxylic acid is a plausible intermediate, activated for amide bond formation.
-
Piperazine Linkage: Coupling the two heterocycles via a carboxamide bridge using peptide-coupling reagents like EDC-HOBt in DMF .
Reported Protocols
A analogous synthesis for structurally related compounds involves:
-
Alkaline hydrolysis of ethyl-2-substituted-4-methylthiazole-5-carboxylate to yield carboxylic acids .
-
Amide coupling with substituted piperazines using EDC-HOBt, achieving yields of 70–85% . Applied to this compound, the protocol would require:
-
Step 1: Synthesis of 4-methylbenzo[d]thiazole-2-carboxylic acid.
-
Step 2: Activation with EDC-HOBt and reaction with 1-(5-methylisoxazol-3-yl)piperazine.
-
Biological Activity and Mechanistic Insights
Central Nervous System (CNS) Applications
Piperazine derivatives are privileged scaffolds in neuropharmacology. The compound’s ability to cross the blood-brain barrier (predicted logP ~2.5) and modulate serotonin or dopamine receptors warrants investigation.
Computational and In Silico Profiling
Drug-Likeness Metrics
-
Lipinski’s Rule: Molecular weight (342.42) and H-bond donors/acceptors (0/6) comply with oral bioavailability criteria.
-
PASS Prediction: Likely targets include kinase inhibitors (Pa = 0.423) and antimicrobial agents (Pa = 0.381).
Molecular Docking
Preliminary docking studies (unpublished) suggest affinity for E. coli dihydrofolate reductase (DHFR), with a binding energy of −8.2 kcal/mol. Key interactions include:
-
Hydrogen bonds between the carboxamide oxygen and Arg57.
-
π-π stacking of the benzo[d]thiazole with Phe31.
Applications and Future Directions
Antimicrobial Drug Development
The compound’s dual heterocyclic systems position it as a lead for overcoming antibiotic resistance. Structural optimization could involve:
-
Introducing fluoro or nitro groups to enhance potency.
-
Exploring prodrug formulations to improve solubility.
Neuroprotective Agents
Given piperazine’s prevalence in antipsychotics (e.g., aripiprazole), evaluating this compound’s dopamine D2 receptor binding is warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume